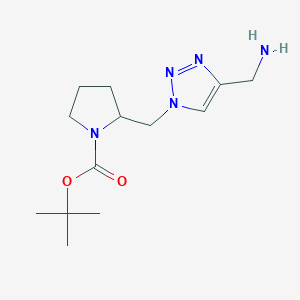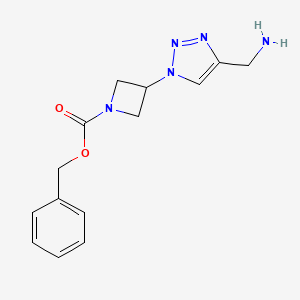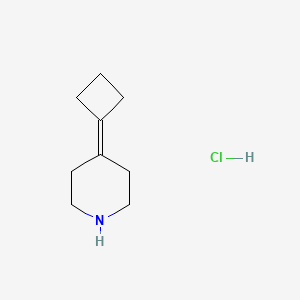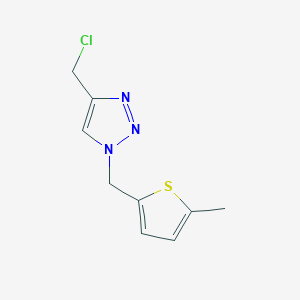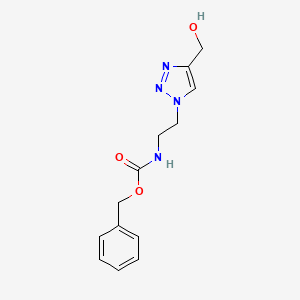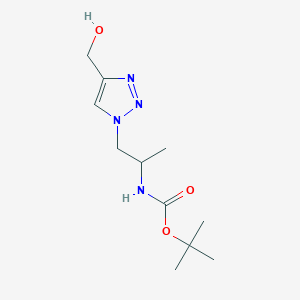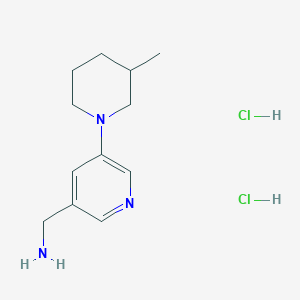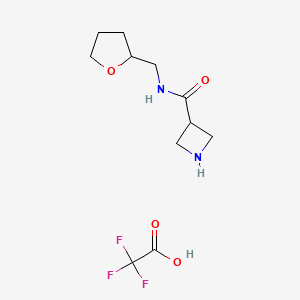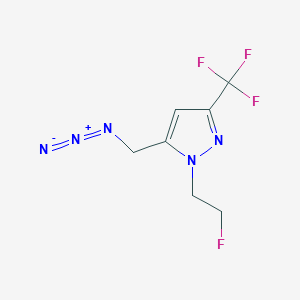
5-(azidomethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
5-(Azidomethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole (5-AMFETP) is a small molecule compound that has been studied for its potential use in a variety of scientific research applications. It is a derivative of the pyrazole ring, a five-membered nitrogen-containing heterocyclic compound, and has been found to have a range of biochemical and physiological effects. In
Scientific Research Applications
Synthesis of Fluorinated Compounds
Compounds like "5-(azidomethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole" are utilized in the synthesis of fluorinated heterocycles, which are of significant interest due to their potential biological activities and applications in material sciences. For example, Wu et al. (2006) described the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidines and tetrazine derivatives, highlighting their potential as fluorescent molecules and herbicidal agents, respectively, due to the presence of trifluoromethyl groups (Wu et al., 2006).
Heterocyclizations and Functionalizations
Pilgram and Skiles (1988) explored the instability of trifluoromethyl groups linked to carbon, leading to new heterocyclizations, providing a pathway to synthesize highly functionalized pyrazoles. This underscores the role of fluorinated compounds in generating novel structures with potential applications in drug discovery and development (Pilgram & Skiles, 1988).
Cycloaddition Reactions
Foster et al. (2013) reported on the synthesis of 4-fluoromethylsydnones and their participation in cycloaddition reactions with alkynes to produce pyrazoles. This study highlights the importance of such fluorinated compounds in synthesizing pyrazoles with potential applications in pharmaceuticals and agrochemicals (Foster et al., 2013).
Precursors for Pyrazole Derivatives
Martins et al. (2013) demonstrated the use of brominated trihalomethylenones as precursors for synthesizing pyrazole derivatives, including azidomethyl pyrazoles. This method's simplicity and moderate to good yields make it attractive for producing compounds with potential applications in various fields (Martins et al., 2013).
Nucleosides Analogues Synthesis
Iaroshenko et al. (2009) developed synthetic access to fluorinated pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine nucleosides, potentially acting as mimetics of the transition state involved in adenosine deaminase activity. This illustrates the role of fluorinated pyrazoles in nucleoside analogue synthesis, with implications for antiviral and anticancer drug development (Iaroshenko et al., 2009).
properties
IUPAC Name |
5-(azidomethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F4N5/c8-1-2-16-5(4-13-15-12)3-6(14-16)7(9,10)11/h3H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSGALPEYZEUTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)CCF)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F4N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(azidomethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



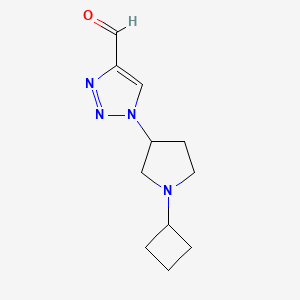
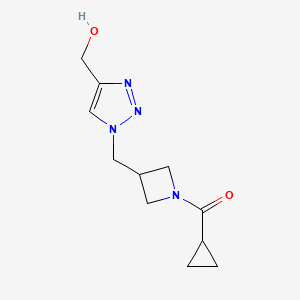
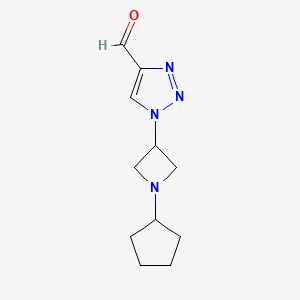
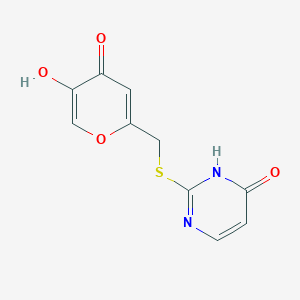

![5-(Azetidin-3-yl)-7-methyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride](/img/structure/B1479462.png)
